Methyl Positional Isomerism (7,8- vs. 6,8-Dimethyl)
The target compound bears methyl groups at the 7- and 8-positions of the quinoline ring. The closest commercially cataloged analog, 6,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-71-8), relocates the methyl from C7 to C6 [1]. This positional shift alters the steric contour and electronic distribution of the quinoline core, which, in the context of structure-based drug design, will orient any conjugated pharmacophore differently within a target binding pocket. Neither experimental binding data nor crystallographic comparisons between derivatives of these two scaffolds were identified in the peer-reviewed literature at the time of this analysis.
| Evidence Dimension | Methyl group substitution position on quinoline core |
|---|---|
| Target Compound Data | 7,8-dimethyl substitution |
| Comparator Or Baseline | 6,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-71-8); 6,8-dimethyl substitution |
| Quantified Difference | Positional regioisomerism: methyl relocation from C7 to C6 predicted to alter steric and electronic properties; quantitative comparative binding or activity data not available |
| Conditions | Structural comparison based on cataloged CAS entries; no head-to-head biological assay identified |
Why This Matters
When procuring a building block for a structure-activity relationship (SAR) campaign, the regioisomeric purity of the starting material directly determines the final compound's topology; selecting the 7,8-isomer over the 6,8-isomer yields a fundamentally different chemical series.
- [1] Kuujia. CAS No. 1332530-71-8: 6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, Molecular Formula C18H15ClN2O. View Source
